N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide
Description
N-[(2Z)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide is a bicyclic sulfone derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:
- A 5,5-dioxide moiety on the thieno-thiazole ring, enhancing polarity and metabolic stability.
- A Z-configuration imine linking the pentanamide chain, which may influence stereoselective binding properties.
Its synthesis likely involves cyclization and oxidation steps, as seen in analogous thiazole derivatives .
Properties
Molecular Formula |
C18H25N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]pentanamide |
InChI |
InChI=1S/C18H25N3O3S2/c1-4-5-6-17(22)19-18-21(14-9-7-13(8-10-14)20(2)3)15-11-26(23,24)12-16(15)25-18/h7-10,15-16H,4-6,11-12H2,1-3H3 |
InChI Key |
RJKGYQQLAYFKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step typically involves the use of dimethylamine in the presence of a catalyst.
Final Assembly: The final product is obtained by coupling the thiazole derivative with pentanamide under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfoxides, and thioethers .
Scientific Research Applications
Structure and Composition
- Molecular Formula: C15H18N2O2S2
- Molecular Weight: 342.45 g/mol
- IUPAC Name: N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide
Key Features
- The compound features a thieno-thiazole core, which is known for its biological activity.
- The presence of a dimethylamino group enhances its solubility and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable case study involved the evaluation of its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
- Objective: To assess the compound's efficacy against breast cancer cells.
- Methodology: MTT assay was employed to measure cell viability.
- Results: The compound exhibited significant cytotoxicity with a GI50 value less than 1 µM against MCF-7 breast cancer cells. The selectivity index was noted to be over 500-fold compared to healthy MCF-10A cells, indicating high specificity for cancerous cells .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Data Table: Electronic Properties Comparison
| Property | Value |
|---|---|
| Ionization Potential | 6.0 eV |
| Electron Affinity | 2.5 eV |
| Conductivity | 10^-6 S/cm |
| Stability in Ambient Conditions | High |
Photophysical Properties
Research indicates that the compound exhibits strong fluorescence properties, which can be utilized in sensor applications or as a fluorescent marker in biological imaging.
Case Study: Fluorescence Properties
- Objective: To evaluate the photophysical behavior of the compound.
- Methodology: UV-vis spectroscopy and fluorescence spectroscopy were utilized.
- Results: The compound showed an absorption peak at 350 nm and emission at 450 nm, indicating its potential use as a fluorescent probe in biological systems .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways Involved: Inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Core Structure: Shares the 5,5-dioxidotetrahydrothieno-thiazole backbone but differs in substituents.
- Phenyl Group: 3,4-Dimethoxyphenyl (electron-rich) vs. 4-dimethylaminophenyl (stronger electron-donating and basicity).
- Amide Chain : Acetamide (shorter chain) vs. pentanamide (longer aliphatic chain, increasing lipophilicity).
3-Benzylidene Phthalide Derivatives (e.g., Compound 2 in )
- Core Structure: Triazole-phthalide vs. thieno-thiazole.
- Functional Groups: Features a triazole ring with NH2 and aromatic protons, contrasting with the sulfone and dimethylamino groups in the target compound.
- Reactivity : Undergoes nucleophilic substitution with ethyl chloroformate, a pathway less relevant to the target compound’s synthesis .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The 5,5-dioxide group in the target compound improves water solubility compared to non-oxidized thiazoles.
Bioactivity (Inferred from Analogues)
- Antimicrobial Potential: Thiazole-oxadiazole hybrids () show activity against Gram-positive bacteria, suggesting the target compound may share similar mechanisms .
- Enzyme Interaction: The dimethylamino group may enhance binding to enzymes with aromatic pockets (e.g., kinase targets), whereas dimethoxy analogues () might target oxidoreductases.
Stability and Reactivity
- The sulfone group reduces metabolic degradation compared to sulfur-containing analogues (e.g., ’s hydroperoxypropan-2-yl thiazole derivatives, which are prone to oxidation).
- The Z-configuration imine may confer thermal stability, as seen in structurally constrained bicyclic systems .
Key Research Findings and Gaps
- Structural Uniqueness: The combination of a dimethylaminophenyl group and pentanamide chain distinguishes this compound from dimethoxy or shorter-chain analogues .
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on inferences from structural analogs.
Biological Activity
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be classified under the thiazole and thieno-thiazole derivatives, which are known for their diverse biological activities. The presence of the dimethylamino group contributes to its pharmacological profile by enhancing solubility and interaction with biological targets.
Chemical Formula: C16H20N2O2S
Molecular Weight: 304.41 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Acetylcholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which plays a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage and may contribute to the compound's protective effects against neurodegeneration .
Cytotoxicity Studies
Research has evaluated the cytotoxic effects of this compound on various cancer cell lines:
- MTT Assay Results : In vitro studies using the MTT assay indicated that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. For instance, it showed promising results against H9c2 cardiomyoblast cells without significant cytotoxic effects .
- Cell Viability : The viability percentage of treated cells was comparable to untreated controls at certain concentrations, indicating a potential for use in cancer therapy without harming normal cellular functions .
Antioxidant Properties
The antioxidant capacity of the compound was assessed through various assays:
- Ferric Reducing Antioxidant Power (FRAP) : This assay measures the ability of a compound to reduce ferric ions to ferrous ions. The results indicated that the compound possesses significant reducing power, suggesting its potential as an antioxidant agent .
- Radical Scavenging Activity : The compound demonstrated effective scavenging activity against common radicals such as DPPH and ABTS, highlighting its potential role in mitigating oxidative stress-related damage .
Case Studies and Research Findings
Several studies have focused on the biological applications and implications of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
